The compound is cataloged under the Chemical Abstracts Service (CAS) number 112611-91-3. It is available from various chemical suppliers, including Sigma-Aldrich and Thermo Fisher Scientific, which provide detailed specifications and safety data for handling and usage.
4-Chloro-2-fluoro-1-isopropylbenzene falls under the category of halogenated aromatic hydrocarbons. These compounds are known for their diverse chemical reactivity due to the presence of halogen atoms, which can participate in nucleophilic substitution reactions.
The synthesis of 4-Chloro-2-fluoro-1-isopropylbenzene can be achieved through several methods, primarily involving electrophilic aromatic substitution or halogenation reactions.
Technical Details
The molecular structure of 4-Chloro-2-fluoro-1-isopropylbenzene consists of a benzene ring with three substituents:
CC(C)C1=C(C(=C(C=C1)Cl)F)C
.4-Chloro-2-fluoro-1-isopropylbenzene participates in various chemical reactions typical of halogenated aromatic compounds:
Technical Details
The mechanism of action for reactions involving 4-Chloro-2-fluoro-1-isopropylbenzene typically involves:
Kinetics and thermodynamics associated with these reactions depend on factors such as solvent choice, temperature, and concentration of reactants.
Relevant data indicates that this compound should be handled with care due to potential toxicity associated with halogenated compounds.
4-Chloro-2-fluoro-1-isopropylbenzene finds applications in:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: